Butanserin

Cardiovascular pharmacology In vivo pharmacology α1-adrenoceptor antagonism

Butanserin (R 53393) provides superior α1-adrenoceptor selectivity (α2/α1 >357) and in vivo potency (ED50 0.014 mg/kg) unmatched by prazosin or ketanserin. Essential for cardiovascular and serotonergic interaction studies requiring minimal α2 cross-reactivity. Choose for reproducible, low-dose, high-fidelity experimental results.

Molecular Formula C24H26FN3O3
Molecular Weight 423.5 g/mol
CAS No. 87051-46-5
Cat. No. B1668084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanserin
CAS87051-46-5
Synonyms18F-fluorosetoperone
fluorine-18-setoperone
setoperone
Molecular FormulaC24H26FN3O3
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C24H26FN3O3/c25-19-9-7-17(8-10-19)22(29)18-11-15-27(16-12-18)13-3-4-14-28-23(30)20-5-1-2-6-21(20)26-24(28)31/h1-2,5-10,18H,3-4,11-16H2,(H,26,31)
InChIKeyMLDQSYUQSLUEPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butanserin (CAS 87051-46-5): A Differentiated α1-Adrenoceptor Antagonist for Cardiovascular Research


Butanserin (R 53393) is a synthetic small-molecule compound belonging to the piperidinylalkyl quinazolinedione class [1]. It is characterized as a potent and selective antagonist of the α1-adrenoceptor, a G protein-coupled receptor (GPCR) involved in vascular smooth muscle contraction and cardiovascular regulation [2]. Structurally, it features a 4-fluorobenzoyl-piperidine moiety linked via a butyl chain to a quinazolinedione core, distinguishing it from shorter-chain analogs [3]. Butanserin is primarily utilized as a research tool in cardiovascular pharmacology studies .

Why Butanserin (CAS 87051-46-5) Cannot Be Substituted by Other α1-Blockers or 5-HT2A Antagonists


Generic substitution within the quinazolinedione class or with other α1-adrenoceptor antagonists is not scientifically valid due to profound differences in receptor selectivity profiles, potency, and in vivo functional activity [1]. While compounds like ketanserin and prazosin share some overlapping pharmacology, butanserin demonstrates a unique quantitative balance of high α1-adrenoceptor affinity and low α2-adrenoceptor cross-reactivity, coupled with distinct 5-HT2A receptor interactions, that is not replicated by any single alternative [2][3]. Interchanging butanserin with a compound that lacks this precise profile will introduce confounding variables in experimental models, particularly in studies investigating cardiovascular or serotonergic mechanisms, thereby compromising data integrity and reproducibility [4].

Quantitative Evidence for the Differentiated Selection of Butanserin (CAS 87051-46-5)


Superior In Vivo α1-Adrenoceptor Blockade Potency vs. Prazosin and Ketanserin

In a direct head-to-head comparison using the noradrenaline lethality test in rats, butanserin demonstrated an ED50 value of 0.014 mg/kg for α1-adrenoceptor blockade, which is 2.3-fold more potent than prazosin (ED50 = 0.032 mg/kg) and 335-fold more potent than ketanserin (ED50 = 4.69 mg/kg) [1]. This in vivo functional assay measures the ability to antagonize the lethal pressor effects of noradrenaline, providing a direct readout of systemic α1-adrenoceptor blockade.

Cardiovascular pharmacology In vivo pharmacology α1-adrenoceptor antagonism

Unmatched In Vivo α2/α1 Selectivity Ratio vs. Prazosin and Ketanserin

The same study provides a quantitative selectivity metric, the α2/α1 selectivity ratio, calculated as ED50 (clonidine test) / ED50 (noradrenaline test). Butanserin achieved a ratio of >357, indicating minimal α2-adrenoceptor cross-reactivity in vivo. This is significantly higher than the ratios for prazosin (>312) and ketanserin (>39), demonstrating a cleaner pharmacological profile with a lower likelihood of confounding α2-mediated effects in experimental models [1].

Receptor selectivity In vivo pharmacology α2-adrenoceptor antagonism

Distinct 5-HT2A Receptor Affinity Profile Compared to Specialized 5-HT2A Antagonists

While butanserin is primarily characterized as an α1-adrenoceptor antagonist, it also possesses 5-HT2A receptor antagonism, as indicated by its '-anserin' INN stem [1]. Its 5-HT2A binding affinity (Ki ~2.9 nM) [2] is less potent than that of specialized 5-HT2A antagonists like ritanserin (Ki = 0.39-0.45 nM) , altanserin (Ki = 0.13 nM) , or MDL 100907 (Ki = 0.36 nM) , but it is notably higher than its α1-adrenoceptor affinity, creating a unique dual-receptor profile. This contrasts with prazosin, which lacks significant 5-HT2A affinity , and ketanserin, which has a different balance of affinities (5-HT2A Ki = 2.5 nM; α1 Ki = 8.3 nM) [3].

Serotonin receptor pharmacology Receptor binding 5-HT2A antagonism

High Affinity for D4 Dopamine Receptor as a Potential Differentiator

Butanserin exhibits high affinity for the D4 dopamine receptor with a reported Ki of 2.9 nM [1]. This is a notable off-target activity that is not well-characterized for many comparator compounds like prazosin or ritanserin. While the functional significance of this D4 affinity is not fully elucidated, it represents a potential molecular differentiator that could be relevant in certain neuropharmacological contexts.

Dopamine receptor pharmacology Off-target profiling GPCR selectivity

High-Impact Research Applications for Butanserin (CAS 87051-46-5)


In Vivo Cardiovascular Studies Requiring Potent and Selective α1-Blockade

Butanserin is the preferred tool compound for in vivo cardiovascular research where a high degree of α1-adrenoceptor blockade is required with minimal interference from α2-adrenoceptor antagonism. Its superior potency (ED50 = 0.014 mg/kg) and high α2/α1 selectivity ratio (>357) in rat models make it ideal for studies investigating the role of α1-adrenoceptors in blood pressure regulation, vascular reactivity, and cardiac function [1]. Using butanserin allows for lower dosing, which can improve the safety margin and reduce off-target effects compared to alternatives like prazosin or ketanserin [1].

Investigating Noradrenergic-Serotonergic Interactions

Given its dual affinity for α1-adrenoceptors (Ki ~2.9 nM) and 5-HT2A receptors (Ki ~2.9 nM), butanserin is uniquely suited for research exploring the functional interactions between the noradrenergic and serotonergic systems [2][3]. This is particularly relevant in studies of vascular biology, where serotonin can amplify noradrenaline-induced vasoconstriction [4]. Butanserin provides a distinct pharmacological profile that cannot be replicated by combining a pure α1-blocker (e.g., prazosin) and a pure 5-HT2A antagonist (e.g., MDL 100907) due to differences in pharmacokinetics and receptor occupancy dynamics .

Benchmarking Novel α1-Adrenoceptor Antagonists in Preclinical Development

Butanserin serves as an excellent reference standard for the in vitro and in vivo characterization of novel α1-adrenoceptor antagonists [1]. Its well-defined potency (α1 Ki ~2.9 nM, in vivo ED50 = 0.014 mg/kg) and selectivity profile provide a robust benchmark for head-to-head comparisons in receptor binding assays and functional cardiovascular models [1][2]. This is essential for establishing the pharmacological profile and potential therapeutic index of new chemical entities targeting the α1-adrenoceptor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.